molecular formula C12H12O2 B14284737 2-Pentynal, 5-(phenylmethoxy)- CAS No. 133210-25-0

2-Pentynal, 5-(phenylmethoxy)-

Cat. No.: B14284737
CAS No.: 133210-25-0
M. Wt: 188.22 g/mol
InChI Key: ZVMBJHYRSXNTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentynal, 5-(phenylmethoxy)-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylmethoxy group attached to the fifth carbon of a pentynal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentynal, 5-(phenylmethoxy)- typically involves the reaction of 2-pentynal with phenylmethanol under specific conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide in the presence of molecular sieves to facilitate the reaction. The reaction is carried out in a solvent like methylene chloride at low temperatures, followed by purification through chromatography .

Industrial Production Methods

Industrial production of 2-Pentynal, 5-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Pentynal, 5-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentynal, 5-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentynal, 5-(phenylmethoxy)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentynal, 5-(phenylmethoxy)- is unique due to the presence of both an alkyne and a phenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

133210-25-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

5-phenylmethoxypent-2-ynal

InChI

InChI=1S/C12H12O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,6,10-11H2

InChI Key

ZVMBJHYRSXNTOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC#CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.